molecular formula C15H19NO4S B2987962 N-(2-(furan-2-yl)-2-methoxyethyl)-2-phenylethanesulfonamide CAS No. 1798486-71-1

N-(2-(furan-2-yl)-2-methoxyethyl)-2-phenylethanesulfonamide

Cat. No.: B2987962
CAS No.: 1798486-71-1
M. Wt: 309.38
InChI Key: GAUHMIRNBQGQAC-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-methoxyethyl)-2-phenylethanesulfonamide is a complex organic compound that features a furan ring, a methoxyethyl group, and a phenylethanesulfonamide moiety

Scientific Research Applications

N-(2-(furan-2-yl)-2-methoxyethyl)-2-phenylethanesulfonamide has several scientific research applications:

Safety and Hazards

The safety and hazards associated with furan derivatives can vary. For example, furfural is known to have some health hazards. It has a permissible exposure limit of 5 ppm (skin) and an immediate danger limit of 100 ppm .

Future Directions

Furan derivatives have a broad scope in various fields, including the manufacture of fuels and monomers. They are also being explored for their potential in green chemistry, as many can be synthesized from biomass .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-methoxyethyl)-2-phenylethanesulfonamide typically involves the reaction of furan derivatives with sulfonamide precursors. One common method involves the use of furan-2-carboxaldehyde, which undergoes a series of reactions including condensation, reduction, and sulfonation to yield the desired compound. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and scalability. The use of automated systems and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-methoxyethyl)-2-phenylethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various furan derivatives, tetrahydrofuran compounds, and substituted sulfonamides. These products can be further utilized in different chemical and biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(furan-2-yl)-2-methoxyethyl)-2-phenylethanesulfonamide is unique due to its combination of a furan ring, methoxyethyl group, and sulfonamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4S/c1-19-15(14-8-5-10-20-14)12-16-21(17,18)11-9-13-6-3-2-4-7-13/h2-8,10,15-16H,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUHMIRNBQGQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)CCC1=CC=CC=C1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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